molecular formula C10H11ClN2O B2961336 3-(Aminomethyl)-1,2-dihydroquinolin-2-one hydrochloride CAS No. 1266690-76-9

3-(Aminomethyl)-1,2-dihydroquinolin-2-one hydrochloride

Cat. No.: B2961336
CAS No.: 1266690-76-9
M. Wt: 210.66
InChI Key: HYZYWVMGFFMZTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Aminomethyl)-1,2-dihydroquinolin-2-one hydrochloride is a heterocyclic compound that features a quinoline core structure

Scientific Research Applications

3-(Aminomethyl)-1,2-dihydroquinolin-2-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in the study of enzyme interactions and as a probe for biological assays.

    Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical agents with antimicrobial, antiviral, and anticancer properties.

    Industry: The compound is utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. For instance, many amines are irritants and can cause damage to the eyes and skin .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-1,2-dihydroquinolin-2-one hydrochloride typically involves the reaction of quinoline derivatives with aminomethylating agents under controlled conditions. One common method involves the use of formaldehyde and ammonium chloride in the presence of a catalyst to introduce the aminomethyl group onto the quinoline ring. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of high-pressure reactors and advanced catalytic systems can further enhance the production process, making it more cost-effective and scalable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-1,2-dihydroquinolin-2-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline structure.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinolines, depending on the specific reagents and conditions used.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A parent compound with a similar core structure but lacking the aminomethyl group.

    1,2-Dihydroquinoline: A reduced form of quinoline with similar reactivity.

    Aminomethylquinoline: A compound with an aminomethyl group attached to the quinoline ring but without the dihydro structure.

Uniqueness

3-(Aminomethyl)-1,2-dihydroquinolin-2-one hydrochloride is unique due to the presence of both the aminomethyl group and the dihydroquinoline structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(aminomethyl)-1H-quinolin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O.ClH/c11-6-8-5-7-3-1-2-4-9(7)12-10(8)13;/h1-5H,6,11H2,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYZYWVMGFFMZTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)N2)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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